molecular formula C9H6ClIO B11837284 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one

Cat. No.: B11837284
M. Wt: 292.50 g/mol
InChI Key: KBBDHGIZESNHSS-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of chlorine and iodine atoms in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and concentrated sulfuric acid. The reaction conditions are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are carefully controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as chromium trioxide and potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.

    Oxidation Reactions: Products include oxo derivatives with increased oxidation states.

    Reduction Reactions: Products include dihydro derivatives with reduced double bonds.

Scientific Research Applications

4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms allows the compound to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the iodine atom.

    4-Iodo-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the chlorine atom.

    2,3-Dihydro-1H-inden-1-one: Basic indenone structure without chlorine or iodine atoms.

Uniqueness

4-Chloro-5-iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential biological activities. This dual halogenation makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

4-chloro-5-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2

InChI Key

KBBDHGIZESNHSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)I)Cl

Origin of Product

United States

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